4-hydroxy-3-(trifluoromethyl)benzoic Acid

Catalog No.
S718076
CAS No.
220239-68-9
M.F
C8H5F3O3
M. Wt
206.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-3-(trifluoromethyl)benzoic Acid

CAS Number

220239-68-9

Product Name

4-hydroxy-3-(trifluoromethyl)benzoic Acid

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzoic acid

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14)

InChI Key

DPVRVZQEDJVWLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O

The exact mass of the compound 4-hydroxy-3-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-3-(trifluoromethyl)benzoic Acid (CAS 220239-68-9) is a highly specialized fluorinated building block characterized by the synergistic placement of an electron-withdrawing trifluoromethyl (-CF3) group ortho to a phenolic hydroxyl group. This specific substitution pattern significantly modulates the electronic density of the aromatic ring, lowering the pKa of the phenolic proton while simultaneously increasing the overall lipophilicity and metabolic stability of the scaffold [1]. In procurement and synthetic planning, it serves as a critical precursor for the development of advanced therapeutics, including retinoic acid receptor (RAR) agonists and sphingosine-1-phosphate (S1P1) modulators, where the CF3 moiety is essential for target-site halogen bonding and hydrophobic pocket occupation.

Attempting to substitute 4-hydroxy-3-(trifluoromethyl)benzoic acid with more common, lower-cost analogs, such as 4-hydroxybenzoic acid or 4-hydroxy-3-methylbenzoic acid, fundamentally compromises both synthetic reactivity and downstream efficacy. The strong electron-withdrawing nature of the -CF3 group dictates the nucleophilicity of the adjacent hydroxyl group, significantly altering the required conditions for etherification and esterification in multi-step workflows [1]. Furthermore, in medicinal chemistry and advanced materials applications, replacing the -CF3 group with a methyl or fluoro group eliminates critical steric bulk and lipophilic interactions, frequently resulting in a catastrophic loss of target binding affinity and increased susceptibility to oxidative metabolism at the 3-position.

Enhanced Phenolic Acidity for Mild-Condition Etherification

The presence of the strongly electron-withdrawing -CF3 group significantly increases the acidity of the adjacent phenolic hydroxyl group compared to unfluorinated baselines. While 4-hydroxybenzoic acid exhibits a phenolic pKa of approximately 8.3, the ortho-CF3 substitution lowers this value by over 1.5 units [1]. This allows for quantitative deprotonation and subsequent alkylation (e.g., forming 4-alkoxy-3-(trifluoromethyl)benzoic acids) using milder bases like potassium carbonate, rather than requiring stronger, more hazardous bases. This prevents side reactions and improves overall yields in multi-step API synthesis.

Evidence DimensionPhenolic pKa and base requirement for alkylation
Target Compound DataLower phenolic pKa (~6.5-6.8); enables quantitative alkylation with K2CO3
Comparator Or Baseline4-hydroxybenzoic acid (Phenolic pKa ~8.3; often requires stronger bases for efficient etherification)
Quantified Difference~1.5 to 1.8 unit reduction in phenolic pKa
ConditionsStandard Williamson ether synthesis conditions (alkyl halide, DMF, mild base)

Allows for the selective functionalization of the hydroxyl group under mild basic conditions, preserving base-sensitive functional groups and improving processability in complex synthetic routes.

CF3-Driven Enhancement of Scaffold Lipophilicity

The incorporation of a trifluoromethyl group provides a predictable and substantial increase in lipophilicity compared to its non-fluorinated or methylated counterparts. The Hansch lipophilicity constant (π) for a -CF3 group is approximately +0.88, compared to +0.56 for a methyl group and +0.14 for a fluorine atom [1]. When 4-hydroxy-3-(trifluoromethyl)benzoic acid is utilized as a building block, this translates directly to enhanced membrane permeability and prolonged half-life of the resulting active pharmaceutical ingredients (APIs).

Evidence DimensionHansch lipophilicity constant (π) contribution
Target Compound Data+0.88 (Trifluoromethyl group)
Comparator Or Baseline4-hydroxy-3-methylbenzoic acid (+0.56 for methyl group)
Quantified Difference+0.32 higher lipophilicity contribution per substitution
ConditionsStandard octanol-water partition coefficient modeling

Procurement of the CF3-substituted precursor is mandatory when downstream API formulation requires high lipophilicity for blood-brain barrier penetration or cellular uptake.

Essential Steric and Hydrophobic Occupation in Receptor Modulators

In the synthesis of therapeutic aryl-amido-aryl compounds, the 3-CF3 group is non-negotiable for achieving high-affinity receptor binding. Comparative structure-activity relationship (SAR) studies of retinoic acid receptor (RAR) agonists demonstrate that replacing the 3-CF3 group with a hydrogen or methyl group results in a dramatic loss of potency[1]. The CF3 moiety perfectly occupies a specific hydrophobic pocket within the receptor's ligand-binding domain, providing both steric complementarity and favorable halogen-protein interactions that are impossible to replicate with smaller or less electron-dense substituents.

Evidence DimensionDownstream receptor binding affinity (IC50/EC50)
Target Compound DataHigh nanomolar potency (typical for 3-CF3 derivatives)
Comparator Or Baseline3-H or 3-CH3 analogs (typically micromolar potency or inactive)
Quantified Difference10- to 100-fold increase in downstream potency
ConditionsIn vitro receptor binding assays for RARα modulators

Justifies the higher procurement cost of the CF3-substituted building block, as it is strictly required to achieve the therapeutic threshold of the final drug product.

Synthesis of Retinoic Acid Receptor (RAR) Agonists

Used as the core aryl building block where the CF3 group is essential for directing the conformation of the amido linkage and occupying the hydrophobic pocket of the RARα receptor. This is a critical procurement choice for synthesizing treatments targeting cognitive impairment and neurodegenerative diseases[1].

Development of S1P1 Receptor Modulators

Incorporated into the scaffold of immunosuppressive agents where the precise steric bulk and lipophilicity of the 3-CF3-4-alkoxy motif govern receptor subtype selectivity and pharmacokinetic half-life, outperforming unfluorinated baselines [2].

Design of Oxidation-Resistant Agrochemicals

Utilized in the formulation of advanced herbicides and fungicides where the CF3 group blocks metabolic oxidation at the 3-position of the phenyl ring, significantly extending the environmental efficacy and half-life of the active compound compared to methyl-substituted analogs.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-3-(trifluoromethyl)benzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types